molecular formula C21H25ClN2OS2 B4297941 N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide

N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide

Cat. No. B4297941
M. Wt: 421.0 g/mol
InChI Key: QTDDBMXIJMAGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, the compound has demonstrated antifungal and antimicrobial activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide in lab experiments is its potential to target specific enzymes or proteins, which may lead to more effective treatments for diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide. One direction is to further investigate its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its antimicrobial and antifungal properties for the development of new antibiotics. Additionally, more research is needed to understand its mechanism of action and potential side effects.

Scientific Research Applications

N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide has been studied for its potential application in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its antimicrobial and antifungal properties.

properties

IUPAC Name

N-(1-adamantyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2OS2/c1-2-24(21-9-13-5-14(10-21)7-15(6-13)11-21)19(25)12-26-20-23-17-8-16(22)3-4-18(17)27-20/h3-4,8,13-15H,2,5-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDDBMXIJMAGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)CSC1=NC2=C(S1)C=CC(=C2)Cl)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide
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N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide
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N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide
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N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide
Reactant of Route 5
N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide
Reactant of Route 6
N-1-adamantyl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-ethylacetamide

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